N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a fluorophenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-fluorophenol with chloroacetic acid to form 2-(2-fluorophenoxy)acetic acid.
Amidation Reaction: The intermediate 2-(2-fluorophenoxy)acetic acid is then reacted with 1-cyano-1,2-dimethylpropylamine under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The cyano group and fluorophenoxy moiety may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-(2-chlorophenoxy)acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-(2-bromophenoxy)acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylphenoxy)acetamide
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the phenoxy ring.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-10(2)14(3,9-16)17-13(18)8-19-12-7-5-4-6-11(12)15/h4-7,10H,8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEPBYYLQBWKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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